Azido-PEG6-NHS ester

描述

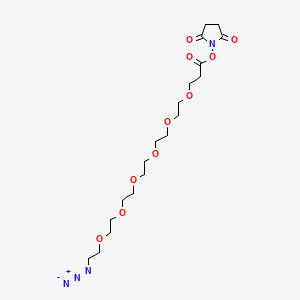

Azido-PEG6-NHS ester is a versatile compound widely used in the field of bioconjugation and drug delivery. It consists of an azide group and an N-hydroxysuccinimide ester group, connected by a six-unit polyethylene glycol (PEG) spacer. The azide group allows for click chemistry reactions, while the N-hydroxysuccinimide ester group facilitates the labeling of primary amines in proteins, peptides, and other biomolecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG6-NHS ester typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the six-unit polyethylene glycol spacer.

Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.

NHS Ester Formation: The final step involves the reaction of the azido-PEG intermediate with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester group

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm its structure and purity

化学反应分析

Types of Reactions

Azido-PEG6-NHS ester undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. .

Substitution Reactions: The N-hydroxysuccinimide ester group can react with primary amines to form stable amide bonds.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.

Strain-Promoted Alkyne-Azide Cycloaddition: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.

Amide Bond Formation: Involves primary amines and is typically performed in organic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Triazole Linkages: Formed from click chemistry reactions.

Amide Bonds: Formed from the reaction with primary amines.

科学研究应用

Bioconjugation Applications

- Antibody-Drug Conjugates (ADCs) :

-

Proteolysis-Targeting Chimeras (PROTACs) :

- The compound links two ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase, facilitating the targeted degradation of proteins within cells. This dual functionality is crucial for advancing therapeutic strategies against various diseases, particularly cancer .

- Site-Specific Labeling :

Case Study 1: Synthesis and Characterization

A study highlighted scalable synthesis approaches for Azido-PEG6-NHS esters, emphasizing flexibility in adjusting azido functional group density and PEG chain lengths to meet specific research requirements. This adaptability enables customized solutions for various conjugation strategies .

Case Study 2: Drug Delivery Systems

Research demonstrated that this compound significantly improves the stability and functionality of conjugated proteins. In a comparative study, proteins modified with this linker exhibited enhanced solubility and bioactivity, making them suitable candidates for therapeutic applications .

作用机制

Azido-PEG6-NHS ester exerts its effects through the following mechanisms:

Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages, enabling the attachment of various functional groups.

Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, facilitating the labeling of biomolecules.

相似化合物的比较

Azido-PEG6-NHS ester is unique due to its combination of an azide group and an N-hydroxysuccinimide ester group, connected by a six-unit polyethylene glycol spacer. Similar compounds include:

Azido-PEG4-NHS ester: Contains a four-unit polyethylene glycol spacer.

Azido-PEG8-NHS ester: Contains an eight-unit polyethylene glycol spacer.

Alkyne-PEG6-NHS ester: Contains an alkyne group instead of an azide group

These similar compounds differ in the length of the polyethylene glycol spacer or the functional groups they contain, which can affect their solubility, reactivity, and applications.

生物活性

Azido-PEG6-NHS ester is a specialized chemical compound widely used in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a hydrophilic polyethylene glycol (PEG) spacer composed of six ethylene glycol units, an azide group (N₃), and a N-hydroxysuccinimide (NHS) ester. Its molecular formula is C19H32N4O10, with a molecular weight of 476.48 g/mol. The structure facilitates its solubility in aqueous environments and enhances its reactivity for bioconjugation.

| Property | Details |

|---|---|

| Molecular Formula | C19H32N4O10 |

| Molecular Weight | 476.48 g/mol |

| Functional Groups | Azide (N₃), NHS Ester |

| PEG Units | 6 |

| Purity | >98% |

The compound's primary function is to act as a bridge between biomolecules through its reactive ends. The NHS ester reacts with primary amines on proteins or other biomolecules, forming stable covalent bonds. Concurrently, the azide group can undergo click chemistry reactions with alkyne-containing compounds, enabling the formation of stable triazole linkages. This dual functionality allows for the creation of customized bioconjugates that can improve drug targeting and stability.

Applications in Bioconjugation

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. This targeted approach enhances therapeutic efficacy while reducing side effects associated with traditional chemotherapy .

- Proteolysis-Targeting Chimeras (PROTACs) : In PROTACs, the compound links two ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase, facilitating targeted degradation of proteins within cells . This mechanism holds promise for treating diseases by selectively eliminating harmful proteins.

- Site-Specific Labeling : The azide functionality allows for site-specific labeling strategies, enabling researchers to attach fluorophores or other reporter molecules to specific amino acid residues in proteins. This capability is crucial for studying protein interactions and dynamics in biological systems .

Research Findings and Case Studies

Several studies have demonstrated the effectiveness of this compound in various applications:

- Synthesis and Reactivity : Research has shown that the azide group reacts efficiently with alkyne-containing compounds under physiological conditions, making it an ideal candidate for click chemistry applications .

- Comparative Studies : A comparative analysis highlighted this compound against other PEG linkers, emphasizing its superior hydrophilicity and reactivity due to the combination of azide and NHS functionalities .

- Immunogenicity Studies : Investigations into the immunogenicity of PEG-based compounds revealed that while traditional PEG conjugates can elicit immune responses leading to rapid clearance from circulation, this compound demonstrated reduced immunogenicity when used in drug formulations .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKOAPGNZNSYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。